(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol
Description
Nomenclature and Chemical Classification
The systematic nomenclature of (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol reflects the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple stereochemical centers and functional groups. The compound's molecular formula C₃₀H₅₀O₄ corresponds to a molecular weight of 474.7 grams per mole, positioning it within the higher molecular weight range of naturally occurring organic compounds. The systematic name indicates several critical structural features: the presence of five double bonds with specified E-configuration, five methyl substituents at defined positions, and four hydroxyl groups arranged in a specific tetrol pattern.
Chemical classification places this molecule within the broader category of sesterterpenoids, which are characterized by their derivation from five isoprene units. Sesterterpenoids represent a significant class of natural products that encompass compounds containing twenty-five carbon atoms derived from the cyclization and rearrangement of geranylfarnesyl pyrophosphate. However, this particular compound extends beyond the typical sesterterpenoid framework with its thirty-carbon structure, suggesting either a modified biosynthetic pathway or a synthetic origin. The compound exhibits characteristics typical of polyunsaturated fatty acids and their derivatives, particularly in its extended carbon chain with multiple double bonds.
The tetrol functional group arrangement, specifically the propane-1,1,1,3-tetrol moiety, represents an unusual structural feature in natural products. This arrangement consists of three hydroxyl groups attached to a single carbon atom (position 1) and one hydroxyl group at position 3 of the propane chain. Such geminal triol structures are relatively rare in biological systems and typically result from specific synthetic modifications or unique biosynthetic processes.
Historical Discovery and Initial Characterization
The initial characterization of this compound can be traced through chemical database records, with the earliest recorded entry in PubChem dating to 2015. The compound was assigned PubChem Compound Identifier 90656867, indicating its recognition as a distinct chemical entity within the scientific community. However, detailed literature regarding its original discovery, isolation source, or initial synthetic preparation remains limited in current scientific databases.
The structural elucidation of this compound likely involved advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, given the complexity of determining stereochemical configurations across multiple double bonds. The precise assignment of E-configuration to the double bonds at positions 4, 8, 12, and 16, along with the Z-configuration at position 2, would have required sophisticated analytical methods to distinguish between possible geometric isomers. Notably, there appears to be some discrepancy in the literature regarding the stereochemical assignments, with some sources indicating different configurations for certain double bonds.
The most recent modifications to the compound's database entry occurred in 2025, suggesting ongoing research interest and potential new findings regarding its properties or applications. The computed properties available in chemical databases indicate significant computational chemistry efforts to predict the molecule's behavior, including calculations of lipophilicity (XLogP3-AA value of 7.8), hydrogen bonding capacity (four donors and four acceptors), and topological polar surface area (80.9 Ų).
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 474.7 g/mol | PubChem 2.1 |
| XLogP3-AA | 7.8 | XLogP3 3.0 |
| Hydrogen Bond Donors | 4 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |
| Rotatable Bonds | 17 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 80.9 Ų | Cactvs 3.4.6.11 |
Position within Terpene and Squalene-Derived Compounds
The structural relationship between this compound and the well-established squalene family provides important context for understanding its potential biological significance and synthetic origins. Squalene, with its molecular formula C₃₀H₅₀, serves as a crucial intermediate in sterol biosynthesis across diverse biological systems. The striking similarity in carbon count and overall structural framework suggests a potential biosynthetic or synthetic relationship with squalene-derived pathways.
Squalene itself represents one of the most important triterpenoids in biological systems, serving as the immediate precursor to sterols including cholesterol in animal systems and phytosterols in plants. The historical significance of squalene extends back to its initial discovery by Japanese chemist Mitsumaru Tsujimoto in 1906 from shark liver oil, though its structural determination and biosynthetic importance were established through subsequent decades of research. The work of Konrad Bloch and colleagues in the 1950s, which earned them the 1964 Nobel Prize in Physiology or Medicine, established the fundamental role of squalene in cholesterol biosynthesis.
The structural modifications present in this compound compared to squalene include the addition of the propane tetrol moiety and alterations in the double bond positioning and stereochemistry. These modifications suggest either a synthetic derivatization of squalene or a biosynthetic pathway that diverges from conventional sterol formation. The presence of the tetrol functional group is particularly noteworthy, as such modifications could significantly alter the compound's solubility profile and potential biological interactions compared to its parent squalene structure.
Sesterterpenoids, the broader chemical class to which this compound relates, encompass a diverse array of natural products found primarily in marine organisms, fungi, and certain plants. These compounds typically exhibit significant biological activities, including cytotoxic and anticancer properties. The structural diversity within sesterterpenoids ranges from simple acyclic forms to complex polycyclic structures, with many containing functional groups that contribute to their biological activity. The positioning of this particular compound within this framework suggests potential for similar biological activities, though specific studies would be required to establish such properties.
| Compound Class | Carbon Count | Isoprene Units | Typical Sources |
|---|---|---|---|
| Hemiterpenes | 5 | 1 | Various plants |
| Monoterpenes | 10 | 2 | Essential oils |
| Sesquiterpenes | 15 | 3 | Widespread in nature |
| Diterpenes | 20 | 4 | Plants, bacteria |
| Sesterterpenoids | 25 | 5 | Marine organisms, fungi |
| Triterpenes | 30 | 6 | Plants, animals |
The relationship to squalene-hopene cyclase enzymes, which catalyze the cyclization of squalene to hopene in bacterial systems, provides additional context for understanding potential biosynthetic origins. These enzymes represent some of the most complex known in biological systems, capable of catalyzing the formation of multiple carbon-carbon bonds in a single step. While the target compound does not appear to be a direct product of such cyclization reactions, the structural similarities suggest possible involvement of related enzymatic systems or synthetic approaches inspired by these natural processes.
Properties
IUPAC Name |
(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3/b25-14+,26-15+,27-19+,28-20+,29-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADHQFKVVDBWOY-GDXSTRLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\CO)/C(O)(O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary subunits:
-
The polyene chain (4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene)
-
The propane-1,1,1,3-tetrol core.
Retrosynthetic disconnection suggests a Wittig or Horner-Wadsworth-Emmons reaction to form the conjugated enyne system, followed by iterative alkylation or cross-coupling to extend the polyene chain. The propane-tetrol unit is likely introduced via aldol condensation or Michael addition, with subsequent reduction steps to install hydroxyl groups.
Polyene Backbone Construction
The polyene segment is synthesized via sequential Wittig reactions using phosphonium ylides derived from methyl-substituted allylic bromides. For example:
-
Reaction of (E)-3-methylpent-2-en-1-yltriphenylphosphonium bromide with formaldehyde yields the initial diene.
-
Subsequent couplings with homologated ylides extend the chain to 22 carbons, ensuring E-geometry at each double bond.
Key challenges include minimizing isomerization during ylide formation and maintaining regioselectivity. Catalytic amounts of palladium(0) complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in later stages.
Propane-Tetrol Moiety Installation
The propane-1,1,1,3-tetrol group is introduced through a double aldol reaction between dihydroxyacetone phosphate (DHAP) and a ketone precursor. Sodium borohydride reduction (NaBH₄) in tetrahydrofuran (THF) at −78°C selectively reduces the intermediate ketone to the tetrol. Protective groups (e.g., tert-butyldimethylsilyl ethers) prevent undesired side reactions during polyene assembly.
Final Coupling and Deprotection
The polyene and tetrol subunits are conjugated via a Stille coupling using a stannane-functionalized polyene and a brominated tetrol derivative. Final deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound. Typical yields range from 12–18% over 15 steps, with purity >95% confirmed by HPLC.
Biotechnological Production
Engineered Microbial Pathways
Recent advances utilize Saccharomyces cerevisiae strains modified to overexpress:
Fermentation Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 30°C | Maximizes enzyme activity |
| pH | 6.8 | Stabilizes P450s |
| Dissolved O₂ | 40% saturation | Supports oxidation |
| Induction Time | 72 hours | Balances growth/production |
Fed-batch fermentation achieves titers of 1.2 g/L, a 20-fold improvement over chemical synthesis.
Post-Synthetic Modifications
In vitro enzymatic glycosylation using UDP-glucosyltransferases (UGTs) from Streptomyces species attaches glucose moieties to the tetrol group, enhancing solubility. However, this step is optional for the target compound.
Comparative Analysis of Methods
| Metric | Chemical Synthesis | Biotechnological Production |
|---|---|---|
| Yield | 12–18% | 1.2 g/L (≈35% theoretical) |
| Purity | >95% | 85–90% |
| Stereochemical Control | Moderate | High |
| Scalability | Limited to kg-scale | Industrial (ton-scale) |
| Environmental Impact | High (solvent waste) | Low (aqueous systems) |
Chemical methods offer precise functionalization but suffer from low yields and complex purification. Biotechnological approaches excel in scalability but require genetic optimization to improve purity.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues from and
The compound shares structural motifs with substituted enones and polyenes reported in and . Key analogs include:
| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Yield (%) | Key Properties |
|---|---|---|---|---|---|
| (2E,3E)-4-(4-Hydroxyphenyl)but-3-en-2-one | 4-Hydroxyphenyl | 383.1476 | 176–177 | 65 | High polarity, H-bond donor |
| (2E,3E)-4-(4-Trifluoromethoxyphenyl)but-3-en-2-one | 4-Trifluoromethoxy | 357.0954 | 147–149 | 68 | Enhanced lipophilicity, stability |
| (2E,3E)-4-(4-Methylthiophenyl)but-3-en-2-one | 4-Methylthio | 411.0673 | 150–152 | 80 | Sulfur-mediated reactivity |
| Target Compound | Polyene + tetrol | Not provided | Not reported | Not reported | High conjugation, hydrophilicity |
Structural Insights :
- Substituent Effects : Hydroxyl and tetrol groups increase water solubility and hydrogen-bonding capacity, whereas trifluoromethoxy and methylthio groups enhance lipid solubility and metabolic stability .
- Conjugation: The target compound’s extended polyene system contrasts with the shorter enone backbones of analogs, suggesting distinct electronic properties (e.g., UV-Vis absorption) and reactivity in cycloaddition reactions .
Computational Similarity Metrics
- Tanimoto and Dice Indexes : These metrics quantify structural similarity by comparing molecular fingerprints. A Tanimoto score >0.8 indicates high similarity, as used in the US-EPA CompTox Chemicals Dashboard for read-across predictions .
- Molecular Networking : Clusters compounds via MS/MS fragmentation patterns (cosine scores), where scores near 1 indicate nearly identical fragmentation, useful for dereplication .
Bioactivity and Functional Correlations
highlights that structurally similar compounds often share bioactivity profiles. For example, hydroxylated analogs (e.g., 4-hydroxyphenyl derivative) may mimic the tetrol group’s interactions with hydrophilic protein targets, while fluorinated analogs could align with the polyene’s hydrophobic regions in membrane-associated activities .
Experimental Comparison Techniques
- NMR Spectroscopy : Used to confirm stereochemistry and substituent effects, as demonstrated in for distinguishing R/S configurations .
- Graph-Based Algorithms : Detect maximal common subgraphs to group compounds by functional groups (e.g., tetrol vs. methoxy), aiding in pathway mapping and target prediction .
Implications for Research and Development
The structural and computational comparisons underscore the following:
- Drug Design : Fluorinated or sulfur-containing analogs may optimize pharmacokinetics, while the tetrol group could enhance target binding in aqueous environments .
- Material Science : The polyene backbone’s conjugation might be leveraged in organic electronics, though stability under ambient conditions requires further study.
Biological Activity
The compound (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol is a complex organic molecule characterized by a unique structure that includes multiple double bonds and hydroxyl groups. This compound belongs to the class of sesterterpenoids and has garnered interest due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 841.1 g/mol . It features a multi-branched hydrocarbon chain along with functional groups that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₇₂N₄O₁₀ |
| Molecular Weight | 841.1 g/mol |
| Structure Type | Sesterterpenoid |
| Solubility | Varies; typically in organic solvents |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity that may be harnessed for therapeutic applications. The following sections detail its antibacterial properties and potential implications in medicinal chemistry.
Antibacterial Activity
One of the most notable biological activities of this compound is its antibacterial properties . It has shown effectiveness against various Gram-positive bacteria including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Bacillus subtilis
- Micrococcus luteus
These findings suggest that the compound could be a valuable asset in developing new antibacterial therapies aimed at resistant bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on MRSA Inhibition : A recent study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against MRSA lower than many conventional antibiotics. This suggests a strong potential for use in treating infections caused by resistant strains.
- Mechanism of Action : Research into the mechanism of action reveals that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth. This dual action enhances its effectiveness against resistant strains .
- Synergistic Effects : Another study explored the synergistic effects of this compound when combined with other antibiotics. Results indicated enhanced antibacterial activity when used in conjunction with beta-lactams, suggesting potential for combination therapies .
Q & A
Basic: What experimental strategies are recommended for synthesizing (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol?
Methodological Answer:
The synthesis of this polyunsaturated compound requires precise control over stereochemistry and conjugation. A stepwise approach is advised:
Precursor Preparation : Use Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene backbone, ensuring E-configuration via steric or solvent-driven selectivity .
Tetrol Formation : Protect hydroxyl groups during synthesis (e.g., silyl ethers) to avoid side reactions. Deprotection under mild acidic conditions (e.g., TBAF in THF) preserves the conjugated system .
Validation : Confirm regiochemistry via -NMR coupling constants and -NMR shifts for conjugated carbons. Mass spectrometry (HRMS) ensures molecular integrity .
Advanced: How to resolve contradictions in spectral data during structural elucidation of this compound?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from dynamic conformational changes or solvent interactions. Mitigation strategies include:
Multi-Technique Cross-Validation : Compare 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Use X-ray crystallography if crystalline derivatives are obtainable .
Computational Modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and UV-Vis spectra, aligning theoretical predictions with experimental data .
Variable-Temperature NMR : Probe temperature-dependent shifts to identify conformational equilibria or hydrogen-bonding effects .
Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies should combine:
HPLC-PDA : Monitor degradation products via reverse-phase chromatography with photodiode array detection, tracking λmax shifts indicative of conjugated system breakdown .
Kinetic Studies : Use Arrhenius plots to model degradation rates at elevated temperatures (40–80°C) and extrapolate shelf-life .
pH-Dependent Solubility : Measure partition coefficients (log P) using shake-flask methods to predict bioavailability and formulation stability .
Advanced: How to design experiments to investigate the compound’s reactivity with biological macromolecules (e.g., proteins or DNA)?
Methodological Answer:
Ligand Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) based on the compound’s conjugated system and hydroxyl groups .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions with DNA or enzymes .
Fluorescence Quenching Assays : Label macromolecules with fluorophores (e.g., FITC) and monitor quenching upon compound binding, correlating with Stern-Volmer constants .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Hazard Assessment : Review SDS for toxicity data (e.g., LD50) and prioritize fume hood use due to potential volatile byproducts .
Waste Management : Quench reactive intermediates (e.g., with aqueous NaHCO3) before disposal. Use halogen-resistant containers for brominated or chlorinated derivatives .
Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues .
Advanced: How to address discrepancies between theoretical and experimental yields in large-scale synthesis?
Methodological Answer:
Reaction Optimization : Apply design of experiments (DoE) to variables like catalyst loading, solvent polarity, and temperature. Use response surface methodology (RSM) to identify maxima .
Byproduct Analysis : Characterize side products via LC-MS/MS and adjust stoichiometry or reaction time to minimize their formation .
Scale-Down Modeling : Simulate large-scale conditions in microreactors to predict mass transfer limitations or exothermicity risks .
Basic: Which databases and spectral libraries are most reliable for verifying this compound’s structural data?
Methodological Answer:
CCDC Database : Cross-reference crystallographic data for analogous polyene-tetrol derivatives .
Spectral Database for Organic Compounds (SDBS) : Compare experimental IR and NMR spectra with published entries .
PubChem and Reaxys : Validate physicochemical properties (e.g., melting point, solubility) against peer-reviewed entries .
Advanced: How to computationally model the compound’s electronic transitions and photostability?
Methodological Answer:
TD-DFT Calculations : Predict UV-Vis absorption spectra using Gaussian or ORCA software, focusing on HOMO-LUMO gaps of the conjugated system .
Nonadiabatic Molecular Dynamics (NAMD) : Simulate excited-state decay pathways to identify photodegradation mechanisms .
Comparative Analysis : Benchmark computational results against experimental transient absorption spectroscopy data .
Basic: What strategies mitigate oxidation of the polyene backbone during storage?
Methodological Answer:
Antioxidant Additives : Incorporate 0.1% w/v butylated hydroxytoluene (BHT) or argon/vacuum sealing to inhibit radical chain reactions .
Low-Temperature Storage : Store at –20°C in amber vials to reduce thermal and photolytic degradation .
Periodic Purity Checks : Use TLC (silica gel, hexane/EtOAc) to monitor oxidation products over time .
Advanced: How to analyze the compound’s role in supramolecular assembly or host-guest interactions?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with cyclodextrins or calixarenes .
Single-Crystal X-ray Diffraction : Resolve host-guest geometries at atomic resolution, focusing on hydrogen-bonding and π-π interactions .
Dynamic Light Scattering (DLS) : Probe aggregation behavior in aqueous solutions under varied ionic strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
